molecular formula C11H15NO4 B2462534 6-[(Furan-2-carbonyl)amino]hexanoic acid CAS No. 313267-03-7

6-[(Furan-2-carbonyl)amino]hexanoic acid

Cat. No.: B2462534
CAS No.: 313267-03-7
M. Wt: 225.244
InChI Key: WGPWPHSXUBPXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Furan-2-carbonyl)amino]hexanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15NO4 and a molecular weight of 225.25 . This compound is known for its unique structure, which includes a furan ring and a hexanoic acid chain, making it a valuable tool in various scientific applications.

Scientific Research Applications

6-[(Furan-2-carbonyl)amino]hexanoic acid is widely used in scientific research due to its unique properties:

Future Directions

The future directions of research involving 6-[(Furan-2-carbonyl)amino]hexanoic acid are not specified in the available resources. Given its use in proteomics research , it could potentially be involved in studies exploring protein structure and function, but this would depend on the specific research questions being investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Furan-2-carbonyl)amino]hexanoic acid typically involves the reaction of furan-2-carboxylic acid with hexanoic acid in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the hexanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

6-[(Furan-2-carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-[(Furan-2-carbonyl)amino]hexanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hexanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate protein function and stability, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Furan-2-carbonyl)amino]hexanoic acid is unique due to its combination of a furan ring and a hexanoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile tool in various scientific fields .

Properties

IUPAC Name

6-(furan-2-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPWPHSXUBPXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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